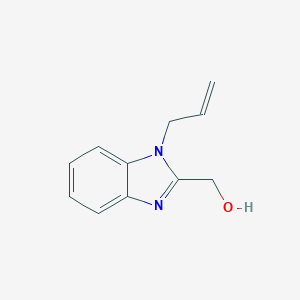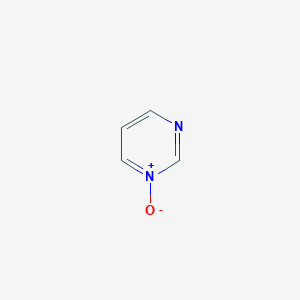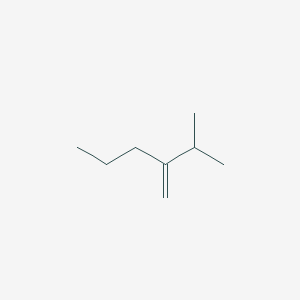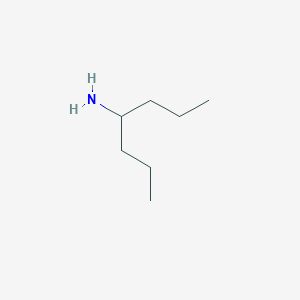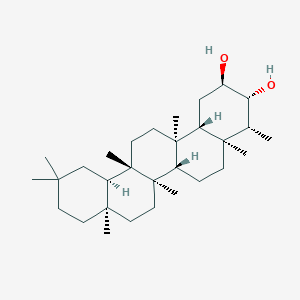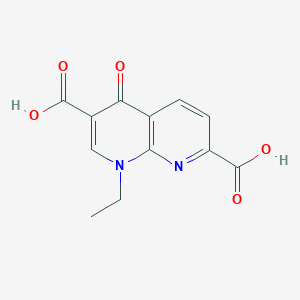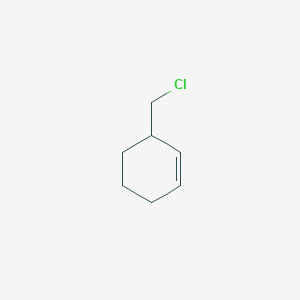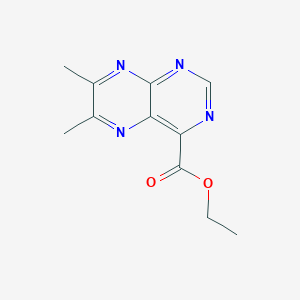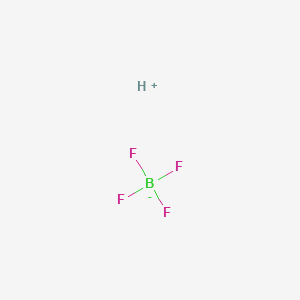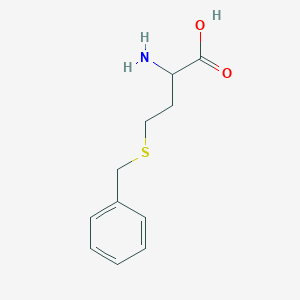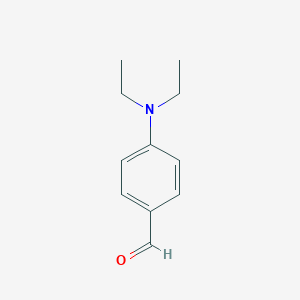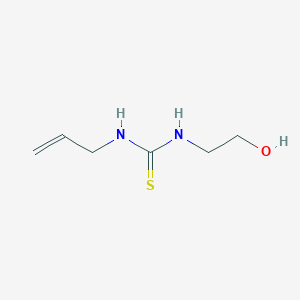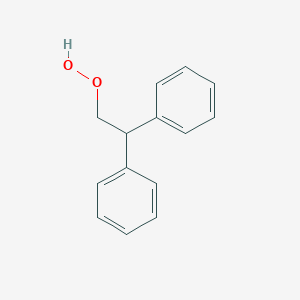![molecular formula C11H12O B092050 1-[(1S,2R)-2-phenylcyclopropyl]ethanone CAS No. 17597-82-9](/img/structure/B92050.png)
1-[(1S,2R)-2-phenylcyclopropyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1S,2R)-2-phenylcyclopropyl]ethanone, also known as PCE, is a cyclopropyl ketone compound. It is a psychoactive substance that has gained popularity in the research community due to its unique properties and potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 1-[(1S,2R)-2-phenylcyclopropyl]ethanone is not yet fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor agonist. These actions are thought to be responsible for the compound's psychoactive effects.
Biochemische Und Physiologische Effekte
1-[(1S,2R)-2-phenylcyclopropyl]ethanone has been found to have a number of biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine in the brain, and to modulate the activity of various neurotransmitter systems. It has also been found to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(1S,2R)-2-phenylcyclopropyl]ethanone in lab experiments is its unique mechanism of action, which allows for the study of the structure and function of the brain. However, one limitation is that its psychoactive effects may make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are many potential future directions for research on 1-[(1S,2R)-2-phenylcyclopropyl]ethanone. One area of interest is the development of new antidepressant and anxiolytic medications based on the compound's structure. Another area of interest is the use of 1-[(1S,2R)-2-phenylcyclopropyl]ethanone as a tool for studying the structure and function of the brain. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential therapeutic applications.
Synthesemethoden
1-[(1S,2R)-2-phenylcyclopropyl]ethanone can be synthesized through a variety of methods, including the reaction of cyclopropylmagnesium bromide with benzophenone, the reaction of cyclopropylmagnesium bromide with acetophenone, and the reaction of cyclopropylmagnesium bromide with 2-bromobenzophenone. Each of these methods has its own advantages and disadvantages, and the choice of method will depend on the specific research goals.
Wissenschaftliche Forschungsanwendungen
1-[(1S,2R)-2-phenylcyclopropyl]ethanone has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to have antidepressant, anxiolytic, and analgesic effects, and may also have potential as a treatment for addiction and post-traumatic stress disorder. Research has also been conducted on the use of 1-[(1S,2R)-2-phenylcyclopropyl]ethanone as a tool for studying the structure and function of the brain.
Eigenschaften
CAS-Nummer |
17597-82-9 |
|---|---|
Produktname |
1-[(1S,2R)-2-phenylcyclopropyl]ethanone |
Molekularformel |
C11H12O |
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
1-[(1S,2R)-2-phenylcyclopropyl]ethanone |
InChI |
InChI=1S/C11H12O/c1-8(12)10-7-11(10)9-5-3-2-4-6-9/h2-6,10-11H,7H2,1H3/t10-,11+/m1/s1 |
InChI-Schlüssel |
LFKRVDCVJRDOBG-MNOVXSKESA-N |
Isomerische SMILES |
CC(=O)[C@H]1C[C@H]1C2=CC=CC=C2 |
SMILES |
CC(=O)C1CC1C2=CC=CC=C2 |
Kanonische SMILES |
CC(=O)C1CC1C2=CC=CC=C2 |
Synonyme |
Ethanone, 1-[(1R,2S)-2-phenylcyclopropyl]-, rel- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Naphthalenesulfonic acid, 7-[(4-aminobenzoyl)amino]-4-hydroxy-](/img/structure/B91970.png)
